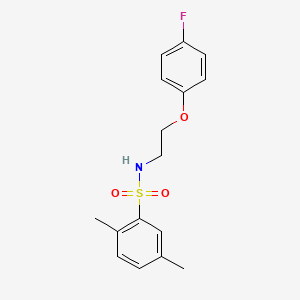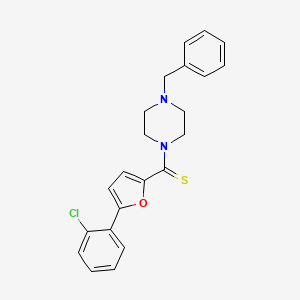
N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide” is a chemical compound that contains a fluorophenoxy group, an ethyl group, a benzenesulfonamide group, and two methyl groups . The presence of these groups suggests that it might have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have a complex three-dimensional structure due to the presence of the benzenesulfonamide and fluorophenoxy groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the sulfonamide and fluorophenoxy groups suggests that it might participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
1. Endothelin Antagonism
N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide has been investigated for its potential as an endothelin antagonist. This research focuses on the compound's ability to inhibit the pressor effect caused by endothelin-1 (ET-1), a potent vasoconstrictor, in animal models. Such antagonists are significant in cardiovascular research, particularly for conditions like hypertension and heart failure (Murugesan et al., 1998).
2. Detection and Discrimination of Thiophenols
This compound has been used in the development of fluorescent probes for the selective detection of thiophenols. Thiophenols are toxic benzenethiols, and their selective detection over biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. The probe developed using this compound demonstrates high sensitivity and selectivity, essential for monitoring environmental and biological systems (Wang et al., 2012).
3. Anticancer Properties
Research on the anticancer properties of similar sulfonamide compounds indicates potential therapeutic applications. These compounds, including derivatives of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide, have been synthesized and characterized for their structure and potential anticancer activity. Such studies contribute to the development of new cancer treatments (Zhang et al., 2010).
4. Inhibitors of Cyclooxygenase-2
This compound and its derivatives have been evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These studies are particularly relevant in the development of anti-inflammatory drugs. The introduction of a fluorine atom in these compounds has been found to increase COX1/COX-2 selectivity, leading to the discovery of potent and orally active COX-2 inhibitors, which are essential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
5. Neurological Research
In neurological research, compounds like N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide have been used in studies to understand neurodegenerative diseases such as Alzheimer's. Radiofluorinated derivatives of this compound, in conjunction with positron emission tomography, have been employed to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This approach is vital for the early diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12-3-4-13(2)16(11-12)22(19,20)18-9-10-21-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGMSMUFOSVAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide](/img/structure/B2767057.png)
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2767058.png)


![Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate](/img/structure/B2767062.png)

![N-(4-acetylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2767064.png)
![methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2767065.png)


methanone](/img/structure/B2767070.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)
![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)